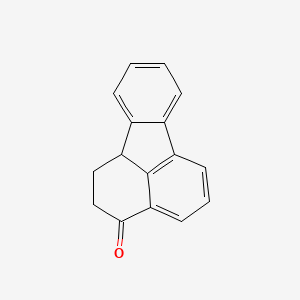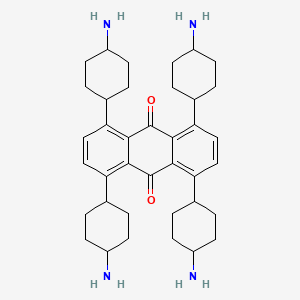
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone is a complex organic compound with the molecular formula C38H52N4O2. It is known for its unique structure, which includes an anthraquinone core substituted with four aminocyclohexyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone typically involves the reaction of anthraquinone with 4-aminocyclohexylamine under specific conditions. The process may include steps such as:
Nitration: Introduction of nitro groups to the anthraquinone core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Cyclohexylation: Attachment of aminocyclohexyl groups to the anthraquinone core.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminocyclohexyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,8-Tetrakis(phenylamino)anthraquinone
- 1,4,5,8-Tetrakis(methylamino)anthraquinone
- 1,4,5,8-Tetrakis(ethylamino)anthraquinone
Comparison
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone is unique due to its aminocyclohexyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity, biological activity, and applications.
Propriétés
Numéro CAS |
94107-98-9 |
|---|---|
Formule moléculaire |
C38H52N4O2 |
Poids moléculaire |
596.8 g/mol |
Nom IUPAC |
1,4,5,8-tetrakis(4-aminocyclohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C38H52N4O2/c39-25-9-1-21(2-10-25)29-17-18-30(22-3-11-26(40)12-4-22)34-33(29)37(43)35-31(23-5-13-27(41)14-6-23)19-20-32(36(35)38(34)44)24-7-15-28(42)16-8-24/h17-28H,1-16,39-42H2 |
Clé InChI |
VQIKXPKVWOCUFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=C3C(=C(C=C2)C4CCC(CC4)N)C(=O)C5=C(C=CC(=C5C3=O)C6CCC(CC6)N)C7CCC(CC7)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


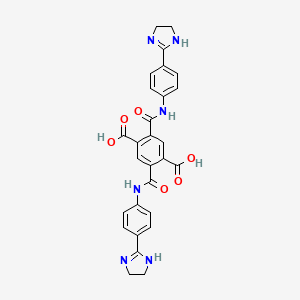
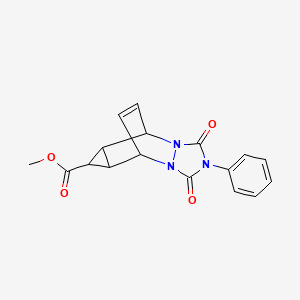
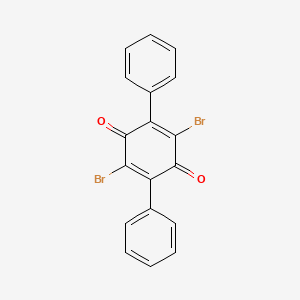
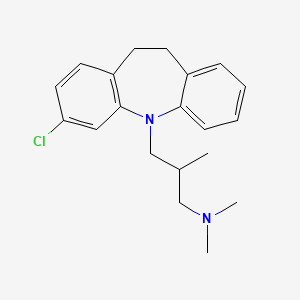
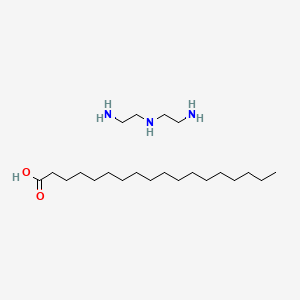
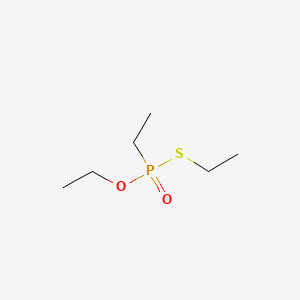
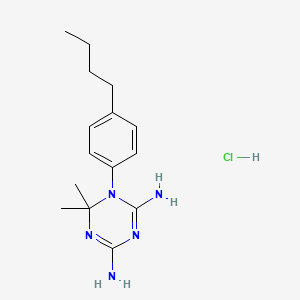
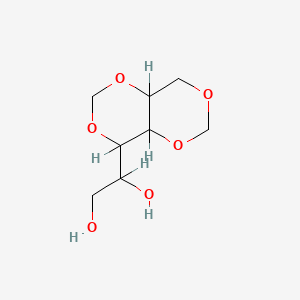

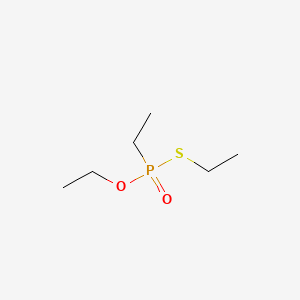
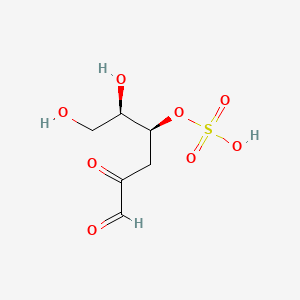
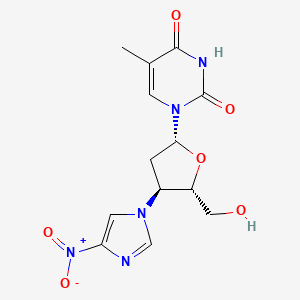
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
